molecular formula C8H6IN3 B12850048 4-(4-Iodo-1H-pyrazol-3-YL)pyridine

4-(4-Iodo-1H-pyrazol-3-YL)pyridine

Cat. No.: B12850048
M. Wt: 271.06 g/mol
InChI Key: QRHIXVLXNROISE-UHFFFAOYSA-N
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Description

4-(4-Iodo-1H-pyrazol-3-yl)pyridine is a valuable heteroaromatic building block in medicinal chemistry and materials science. Its structure combines a pyridine ring with an iodinated pyrazole, making it a versatile intermediate for constructing complex molecules through metal-catalyzed cross-coupling reactions . The iodine atom at the 4-position of the pyrazole ring is highly reactive in transformations such as Sonogashira, Suzuki, and Negishi couplings, enabling the introduction of various carbon-based substituents . This allows researchers to efficiently create diverse compound libraries for biological screening and structure-activity relationship (SAR) studies. Compounds featuring an iodopyrazole core, similar to this one, have been identified as key precursors in the synthesis of potential antitumor agents . The molecular structure is characterized by near-planarity of the heterocyclic rings, which can facilitate π-π stacking interactions in the solid state and upon binding to biological targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H6IN3

Molecular Weight

271.06 g/mol

IUPAC Name

4-(4-iodo-1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C8H6IN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12)

InChI Key

QRHIXVLXNROISE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=NN2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodo-1H-pyrazol-3-YL)pyridine typically involves the iodination of a preformed pyrazole-pyridine structure. One common method includes the reaction of 4-bromo-1H-pyrazole with pyridine-3-boronic acid under Suzuki coupling conditions, followed by iodination using iodine or an iodine-containing reagent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Iodo-1H-pyrazol-3-YL)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products depend on the specific reaction but can include various substituted pyrazole-pyridine derivatives, which may have enhanced biological or chemical properties .

Scientific Research Applications

4-(4-Iodo-1H-pyrazol-3-YL)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1H-pyrazol-3-YL)pyridine in biological systems involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application but often involve modulation of signal transduction pathways or inhibition of enzyme activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole Derivatives

Compound Name Core Structure Substituents Heterocyclic Linkage Reference
4-(4-Iodo-1H-pyrazol-3-YL)pyridine Pyrazole + Pyridine 4-Iodo, 3-pyridine Pyrazole-Pyridine N/A
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) Pyrazolopyrimidine 4-Imino, 1-p-tolyl Pyrazole-Pyrimidine
5-Amino-4-(arylselanyl)-1H-pyrazole (4, 6) Pyrazole 4-Arylselanyl, 5-amino Standalone Pyrazole
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone Indeno-Pyrazole 3-Cyclohexyl, 4-hydrazone Indeno-Pyrazole

Key Observations :

  • Heterocyclic Systems : The target compound’s pyridine linkage distinguishes it from pyrazolopyrimidines (e.g., compound 2 in Table 1), which exhibit fused pyrimidine rings. Pyridine’s electron-withdrawing nature may alter electronic properties compared to pyrimidine’s dual nitrogen atoms .
  • Substituent Effects: The 4-iodo group in the target compound contrasts with selanyl () or hydrazone () substituents. Iodine’s large atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to lighter halogens or non-halogen groups .

Key Observations :

  • Halogenation : The iodine substituent in the target compound may require specific halogenation steps, contrasting with selenium-containing pyrazoles (), which utilize iodine as a catalyst rather than a substituent .
  • Heterocycle Formation: Pyrazolopyrimidines () rely on cyclocondensation of cyanopyrazole intermediates, whereas the pyridine linkage in the target compound likely involves cross-coupling or nucleophilic substitution .

Reactivity and Stability

  • Isomerization Tendencies : Pyrazolo-triazolopyrimidines () undergo isomerization under varying conditions, whereas the rigid pyridine linkage in the target compound may reduce such rearrangements .
  • Halogen-Specific Reactivity : The 4-iodo group may participate in Suzuki-Miyaura cross-coupling reactions, offering synthetic versatility absent in selanyl or hydrazone derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-iodo-1H-pyrazol-3-yl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyrazoles and boronic acid derivatives. Key factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for Suzuki couplings .
  • Temperature control : Reactions often require reflux in solvents like xylene (110–140°C) to activate aryl halides .
  • Purification : Column chromatography (silica gel) or recrystallization (e.g., methanol/water mixtures) removes polar byproducts .
    • Data considerations : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable with optimized stoichiometry and inert atmospheres .

Q. How is X-ray crystallography applied to determine the molecular structure of 4-(4-iodo-1H-pyrazol-3-yl)pyridine?

  • Methodology :

  • Crystallization : Use solvent evaporation (e.g., ethanol/dichloromethane) to grow single crystals suitable for diffraction .
  • Data collection : Employ synchrotron or Cu-Kα radiation (λ = 1.5418 Å) for high-resolution datasets.
  • Refinement : SHELXL (via SHELX suite) refines atomic coordinates, thermal parameters, and hydrogen bonding networks .
    • Key metrics : Report dihedral angles (e.g., pyrazole-pyridine planarity) and intermolecular interactions (e.g., C–H⋯π or π–π stacking) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental crystallographic data for this compound?

  • Methodology :

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in monoclinic systems .
  • Hydrogen placement : Apply riding models for H-atoms but validate positions via difference Fourier maps in polar solvents .
  • Validation tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry or disorder .
    • Case study : If R-factor exceeds 0.05, re-exclude high-angle data (>0.8 Å resolution) or apply anisotropic displacement parameters .

Q. What strategies optimize the purification of 4-(4-iodo-1H-pyrazol-3-yl)pyridine when polar byproducts persist?

  • Methodology :

  • Gradient elution : Use mixed solvents (e.g., hexane/ethyl acetate gradients) in column chromatography to separate iodinated products from unreacted boronic acids .
  • Acid-base extraction : Leverage pyridine’s basicity by washing crude mixtures with dilute HCl to remove acidic impurities .
  • Recrystallization tuning : Adjust solvent polarity (e.g., DMF/water) to exploit solubility differences in halogenated analogs .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the supramolecular assembly of this compound?

  • Methodology :

  • Topology analysis : Use CrystalExplorer to quantify interaction energies (e.g., C–H⋯N vs. π–π contributions) .
  • Thermal studies : Compare DSC/TGA data to correlate packing density with thermal stability .
  • DFT calculations : Compute interaction energies (e.g., at B3LYP/6-31G* level) to validate experimental geometries .
    • Example : In related pyridine-pyrazole systems, centrosymmetric dimers form via C–H⋯C interactions (d = 2.7 Å), stabilizing 1D chains .

Safety and Handling in Academic Settings

Q. What safety precautions are critical when synthesizing 4-(4-iodo-1H-pyrazol-3-yl)pyridine?

  • Hazard mitigation :

  • Iodine handling : Use fume hoods and gloves to avoid thyroid exposure; neutralize spills with Na₂S₂O₃ .
  • Reactive intermediates : Quench excess iodinating agents (e.g., N-iodosuccinimide) with NaHSO₃ .
  • Eye protection : Mandatory due to pyridine’s irritancy (H319 hazard code) .

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